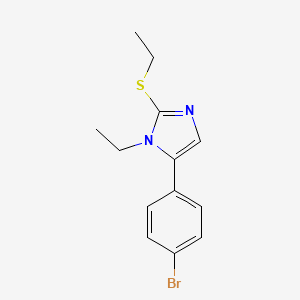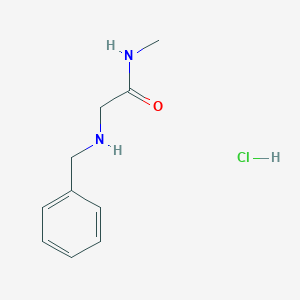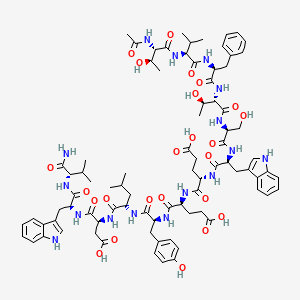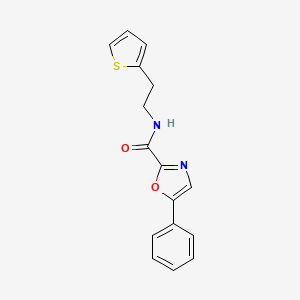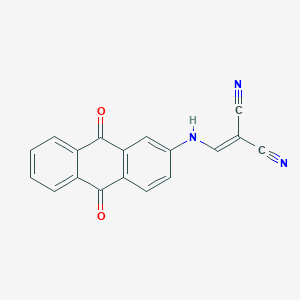
(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile (DAMDC) is an organic compound with a unique structure and a wide variety of applications in the scientific and industrial fields. It is composed of a dioxo-2-anthryl group, an amino group, and a methylene group, all connected by a 1,1-dicarbonitrile bond. This compound is known for its high solubility, low toxicity, and low volatility, making it a useful tool for a wide range of scientific and industrial research.
Applications De Recherche Scientifique
Catalytic Processes and Methane Oxidation
Methane oxidation is a key area of research that involves the transformation of methane into more valuable chemicals. For example, the catalytic oxidation of methane to methyl hydroperoxide, formaldehyde, and formic acid under mild conditions showcases the potential of catalysts in converting simple molecules into functionalized chemicals (Nizova, Süss-Fink, & Shul’pin, 1997). This demonstrates the role of catalysts in facilitating chemical transformations that could be relevant to the study of (((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile.
Methane Monooxygenase and Hydrocarbon Oxidation
The study of methane monooxygenase from Methylosinus trichosporium OB3b, capable of oxidizing chlorinated, fluorinated, and brominated alkenes, including trichloroethylene (TCE), highlights the enzyme's potential in environmental remediation and the oxidation of various hydrocarbons (Fox, Borneman, Wackett, & Lipscomb, 1990). This research area might intersect with the applications of this compound in studying or utilizing similar enzymatic or catalytic processes for chemical transformations.
Photocatalytic Oxygenation
The photocatalytic oxygenation of anthracenes and olefins with dioxygen, facilitated by 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst, presents a method for the oxygenation of organic compounds (Kotani, Ohkubo, & Fukuzumi, 2004). This research demonstrates the potential of photocatalytic processes in organic synthesis, which could be relevant to the functionalization or study of this compound.
Metal-Organic Frameworks (MOFs)
The construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate showcases the application of complex organic molecules in developing materials with unique properties, such as luminescence sensing and pesticide removal (Zhao et al., 2017). This area of research could provide insights into the potential applications of this compound in materials science, particularly in the development of MOFs or similar advanced materials.
Propriétés
IUPAC Name |
2-[[(9,10-dioxoanthracen-2-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O2/c19-8-11(9-20)10-21-12-5-6-15-16(7-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-7,10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATPLMQSQMVYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2665696.png)
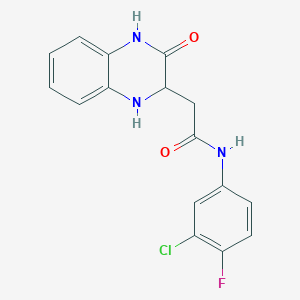
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone](/img/structure/B2665698.png)
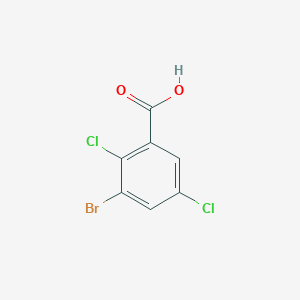



![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)
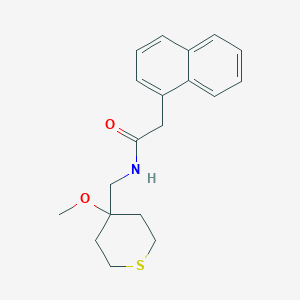
![2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2665709.png)
